2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-fluorobenzophenone 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-fluorobenzophenone
Brand Name: Vulcanchem
CAS No.: 898756-05-3
VCID: VC2300311
InChI: InChI=1S/C21H22FNO3/c22-18-7-5-16(6-8-18)20(24)19-4-2-1-3-17(19)15-23-11-9-21(10-12-23)25-13-14-26-21/h1-8H,9-15H2
SMILES: C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC=C(C=C4)F
Molecular Formula: C21H22FNO3
Molecular Weight: 355.4 g/mol

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-fluorobenzophenone

CAS No.: 898756-05-3

Cat. No.: VC2300311

Molecular Formula: C21H22FNO3

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-fluorobenzophenone - 898756-05-3

Specification

CAS No. 898756-05-3
Molecular Formula C21H22FNO3
Molecular Weight 355.4 g/mol
IUPAC Name [2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(4-fluorophenyl)methanone
Standard InChI InChI=1S/C21H22FNO3/c22-18-7-5-16(6-8-18)20(24)19-4-2-1-3-17(19)15-23-11-9-21(10-12-23)25-13-14-26-21/h1-8H,9-15H2
Standard InChI Key KTMVVXNZILLJMK-UHFFFAOYSA-N
SMILES C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC=C(C=C4)F
Canonical SMILES C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC=C(C=C4)F

Introduction

Structural Characteristics and Chemical Identification

Molecular Structure and Classification

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-fluorobenzophenone belongs to the benzophenone class of compounds characterized by two phenyl rings connected by a carbonyl group (C=O). The molecule features three key structural components: a benzophenone core, a 1,4-dioxa-8-azaspiro[4.5]decyl group attached at the 2-position of one phenyl ring via a methylene linker, and a fluoro substituent at the 4'-position of the other phenyl ring. This structural arrangement differentiates it from closely related compounds like 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone, where the attachment points of functional groups are reversed .

Molecular Properties

Based on structural analysis and comparison with similar compounds, the target molecule would have properties comparable to those of related benzophenone derivatives. The estimated molecular weight would be approximately 355.4 g/mol, similar to that of 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone and other fluorinated benzophenone derivatives . The molecular formula would likely be C₂₁H₂₂FNO₃, consistent with other similar compounds containing the same functional groups.

Structural Comparison with Related Compounds

Table 1: Structural Comparison of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-fluorobenzophenone with Related Compounds

CompoundPosition of Azaspiro GroupPosition of Fluoro GroupMolecular Weight (g/mol)Other Substituents
Target Compound2-position4'-position~355.4 (estimated)None
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone4'-position2-position355.4None
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone4'-position4-position355.4None
2-chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone2'-position4-position389.862-chloro

The positional isomerism between the target compound and those documented in the literature highlights the importance of substituent positioning in determining the chemical and biological properties of these molecules. The substitution pattern likely influences electronic distribution, molecular conformation, and ultimately, reactivity patterns and potential biological activity.

Chemical Properties and Reactivity

Physical Properties

The physical properties of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-fluorobenzophenone can be inferred from structurally similar compounds. Based on the properties of related benzophenone derivatives, it would likely exist as a crystalline solid at room temperature with a high boiling point. The estimated boiling point would be around 530°C at 760 mmHg, similar to that of 2-chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone . The density would likely be approximately 1.3-1.4 g/ml, consistent with other benzophenone derivatives containing halogen substituents.

Spectroscopic Characteristics

The spectroscopic profile of the compound would feature characteristic signals in various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy would show signals corresponding to aromatic protons in the benzene rings (δ 7.0-8.0 ppm), methylene protons adjacent to the nitrogen atom (δ 3.0-4.0 ppm), and protons in the dioxolane ring system (δ 3.5-4.5 ppm).

  • Infrared (IR) spectroscopy would likely show characteristic peaks for the carbonyl group (C=O) at approximately 1650-1680 cm⁻¹, C-F stretching around 1000-1400 cm⁻¹, and C-O-C stretching from the dioxolane ring at 1050-1150 cm⁻¹.

  • Mass spectrometry would likely show a molecular ion peak at m/z corresponding to its molecular weight, with fragmentation patterns reflecting the cleavage of the methylene linkage and fragmentation of the azaspiro moiety.

Chemical Reactivity

The reactivity of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-fluorobenzophenone would be governed by several key functional groups:

  • The carbonyl group would be susceptible to nucleophilic addition reactions, including reduction to secondary alcohols and reactions with nitrogen nucleophiles to form imines.

  • The tertiary amine nitrogen in the azaspiro moiety could participate in alkylation reactions and serve as a Lewis base in various contexts.

  • The ketal functionality in the dioxolane ring would be susceptible to acid-catalyzed hydrolysis, potentially serving as a protecting group for the underlying ketone.

  • The fluoro substituent would influence the electronic properties of the adjacent aromatic ring, potentially affecting reactivity toward electrophilic aromatic substitution reactions.

Synthesis and Preparation Methods

Key Precursors and Intermediates

The synthesis would likely require precursors such as:

  • 2-bromomethylbenzophenone derivatives or similar electrophilic intermediates

  • 1,4-dioxa-8-azaspiro[4.5]decane as the source of the spirocyclic moiety

  • Fluorinated benzaldehyde or benzoic acid derivatives

  • Appropriate coupling reagents and catalysts for carbonyl formation and N-alkylation

Purification and Characterization

Purification of the target compound would likely involve conventional techniques such as recrystallization, column chromatography, or preparative HPLC. Characterization would rely on NMR spectroscopy, mass spectrometry, elemental analysis, and IR spectroscopy to confirm structural identity and purity.

Applications and Utilization

Pharmaceutical Research Applications

Based on the applications of structurally similar compounds, 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-fluorobenzophenone likely holds significant potential in pharmaceutical research. Similar compounds serve as key intermediates in the development of molecules with therapeutic applications . The benzophenone core is found in various biologically active compounds, including anti-inflammatory, antimicrobial, and antitumor agents.

The unique structural features of this compound—particularly the combination of the 1,4-dioxa-8-azaspiro[4.5]decyl moiety and the strategically placed fluoro substituent—could enable specific interactions with biological targets such as enzymes or receptors. The presence of the fluorine atom, a common bioisostere in medicinal chemistry, likely enhances metabolic stability and modulates lipophilicity.

Chemical Intermediate Applications

The compound could serve as a valuable synthetic intermediate in the preparation of more complex molecules. The 1,4-dioxa-8-azaspiro[4.5]decyl moiety enhances versatility, allowing for further functionalization and modification . Potential transformations include:

  • Functionalization of the carbonyl group through reduction, amination, or addition reactions

  • Acid-catalyzed deprotection of the ketal to reveal a ketone functionality

  • Further substitution on the aromatic rings to introduce additional functionality

  • Utilization in cross-coupling reactions to build more complex molecular architectures

Structure-Activity Relationship Studies

The compound could be valuable in structure-activity relationship (SAR) studies aimed at optimizing drug candidates. The specific arrangement of functional groups provides a scaffold for systematic modification to enhance efficacy and selectivity . By varying substituents and their positions, researchers could generate analogs to identify optimal interaction patterns with biological targets.

Research Status and Future Directions

Current Research Status

The limited commercial availability and high cost of related compounds ($2,709.92 for 1 gram of a similar compound) suggest these molecules remain specialized research chemicals rather than bulk industrial products. This pricing reflects their value as precisely designed molecular tools for pharmaceutical research and specialized synthesis applications.

Future Research Directions

Several promising avenues for future research involving this compound include:

  • Comprehensive characterization studies to establish definitive physical, chemical, and spectroscopic properties

  • Exploration of efficient synthetic methodologies to improve accessibility and reduce production costs

  • Evaluation of biological activity, including receptor binding studies, enzyme inhibition assays, and preliminary pharmacological screening

  • Investigation of structure-property relationships to understand how positional isomerism affects properties and biological activity

  • Development of novel functional materials or catalysts based on this molecular framework

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